molecular formula C8H8ClF3N2O4S B13478998 2-Amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid, trifluoroacetic acid

2-Amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid, trifluoroacetic acid

Cat. No.: B13478998
M. Wt: 320.67 g/mol
InChI Key: HVRQFMKIOUFCJV-UHFFFAOYSA-N
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Description

2-Amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid, trifluoroacetic acid is a complex organic compound that features a thiazole ring, an amino group, and a chloro substituent The presence of trifluoroacetic acid enhances its stability and solubility

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid typically involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thiourea. The reaction conditions often require a solvent such as acetic acid or chloroform and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products Formed

Scientific Research Applications

2-Amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the production of dyes, fungicides, and biocides

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity. The chloro substituent can enhance its lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro substituent and the trifluoroacetic acid enhances its reactivity and stability compared to similar compounds .

Properties

Molecular Formula

C8H8ClF3N2O4S

Molecular Weight

320.67 g/mol

IUPAC Name

2-amino-3-(2-chloro-1,3-thiazol-4-yl)propanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H7ClN2O2S.C2HF3O2/c7-6-9-3(2-12-6)1-4(8)5(10)11;3-2(4,5)1(6)7/h2,4H,1,8H2,(H,10,11);(H,6,7)

InChI Key

HVRQFMKIOUFCJV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)Cl)CC(C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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